VL285 Phenol

Description

Properties

IUPAC Name |

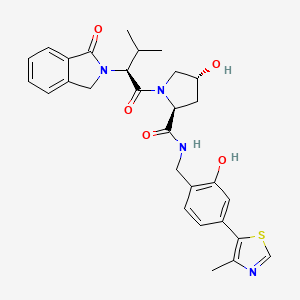

(2S,4R)-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O5S/c1-16(2)25(33-13-20-6-4-5-7-22(20)28(33)37)29(38)32-14-21(34)11-23(32)27(36)30-12-19-9-8-18(10-24(19)35)26-17(3)31-15-39-26/h4-10,15-16,21,23,25,34-35H,11-14H2,1-3H3,(H,30,36)/t21-,23+,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZQRBRUYSXXRG-VTZPFEBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448188-69-9 | |

| Record name | (2S,4R)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-1-[(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of VL285 Phenol in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][4] At the heart of many successful PROTACs lies a critical component: a ligand that recruits an E3 ubiquitin ligase. VL285, a potent and well-characterized small molecule, serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a cornerstone in the design of numerous PROTACs.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of VL285 in PROTACs, detailed experimental protocols for their evaluation, and a summary of key quantitative data.

The VL285-VHL Interaction: The Engine of Degradation

VL285 is a synthetic small molecule meticulously designed to mimic the hydroxylated proline motif of hypoxia-inducible factor-1 alpha (HIF-1α), the natural substrate of VHL.[5] This mimicry allows VL285 to bind with high affinity to the substrate recognition pocket of VHL, a critical component of the Cullin-RING E3 ubiquitin ligase 2 (CRL2^VHL^) complex.[5][7] In the context of a PROTAC, VL285 acts as the "E3 ligase handle."

A PROTAC is a heterobifunctional molecule composed of three parts:

-

A "warhead" that binds to the target protein of interest (POI).

-

A "ligand" for an E3 ubiquitin ligase, in this case, VL285 or a derivative.

-

A "linker" that connects the warhead and the E3 ligase ligand.[4]

The phenolic hydroxyl group on VL285 is a common attachment point for the linker, often through an ether linkage, allowing for the synthesis of a diverse range of PROTACs.[3]

Mechanism of Action: A Step-by-Step Breakdown

The action of a VL285-based PROTAC is a catalytic process that results in the selective degradation of a target protein. The mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein via its warhead and to the VHL E3 ligase via the VL285 moiety. This brings the target protein and the E3 ligase into close proximity, forming a crucial ternary complex.[4] The stability and specific conformation of this complex are critical for the efficiency of the subsequent steps.[8]

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase, in conjunction with E1 activating and E2 conjugating enzymes, facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.[4]

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell.[4]

-

Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can go on to recruit another molecule of the target protein to the E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at low concentrations.[9]

Visualizing the Mechanism and Workflows

To better illustrate these processes, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of a VL285-based PROTAC.

Caption: Overall workflow for designing and validating a novel PROTAC degrader.

Quantitative Data Summary

The efficacy of VL285 as a VHL ligand and the resulting PROTACs can be quantified through various parameters. The table below summarizes key data points found in the literature.

| Parameter | Molecule | Value | Target/System | Reference |

| IC50 | VL285 | 0.34 µM | HaloTag7 fusion protein degradation | [10] |

| IC50 | VHL Ligand 14 | 196 nM | Estrogen Receptor α (ERα) | [11] |

| DC50 | ARV-771 (VHL-based) | <1 nM | BET protein in CRPC cells | [11] |

| DC50 | ARD-266 (VHL-based) | 0.2-1 nM | Androgen Receptor (AR) | [11] |

| Degradation Rate | GDC-11 (CRBN-based) | 33% at 10 µM | GPX4 | [12] |

| IC50 | GMB-475 (VHL-based) | 1.11 µM | BCR-ABL1 in Ba/F3 cells | [10] |

Detailed Experimental Protocols

Synthesis of a VL285-based PROTAC

This protocol outlines a general strategy for synthesizing a PROTAC using VL285.

Materials:

-

(2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

-

POI binder with a suitable linker attachment point (e.g., a carboxylic acid)

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Trifluoroacetic acid (TFA) for deprotection

-

HPLC for purification

Procedure:

-

Synthesis of the VHL Ligand (VL285 core): a. Couple (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid with (4-(4-methylthiazol-5-yl)phenyl)methanamine in DMF using HATU and DIPEA.[13] b. Stir the reaction at room temperature overnight and monitor by LC-MS. c. Purify the Boc-protected VL285 derivative by chromatography. d. Deprotect the amine by treating with TFA in DCM.[14] Neutralize and purify to obtain the VL285 core with a free amine.

-

Synthesis of the Final PROTAC: a. Dissolve the POI binder-linker-COOH (1 equivalent) and the deprotected VL285 core (1 equivalent) in DMF.[13] b. Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.[13] c. Stir the reaction mixture at room temperature overnight. d. Monitor the reaction progress by LC-MS. e. Purify the final PROTAC using reverse-phase HPLC. f. Characterize the final product by NMR and high-resolution mass spectrometry.[13]

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[3]

Materials:

-

Cell line expressing the target protein

-

VL285-based PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 16 hours).

-

Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in lysis buffer on ice. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine protein concentration using a BCA assay.

-

Western Blotting: a. Normalize protein samples to the same concentration and prepare with SDS-PAGE loading buffer. b. Separate proteins by SDS-PAGE and transfer to a membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST). d. Incubate with primary antibodies overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody. f. Develop the blot using a chemiluminescent substrate and image.

-

Data Analysis: a. Quantify the band intensity for the target protein and the loading control using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]

Ternary Complex Formation Assay (Time-Resolved FRET)

This protocol describes a method to assess the formation of the ternary complex.[4]

Materials:

-

Purified, tagged VHL E3 ligase complex (e.g., His-tagged)

-

Purified, tagged target protein (e.g., GST-tagged)

-

TR-FRET donor antibody (e.g., anti-His-Tb)

-

TR-FRET acceptor antibody (e.g., anti-GST-d2)

-

VL285-based PROTAC

-

Assay buffer

Procedure:

-

Assay Setup: a. In a microplate, add the purified VHL complex, the purified target protein, and the TR-FRET antibody pair. b. Add the VL285-based PROTAC at various concentrations.

-

Incubation: a. Incubate the plate at room temperature for a specified time to allow complex formation.

-

Measurement: a. Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. An increase in the TR-FRET ratio indicates the formation of the ternary complex. c. Plot the TR-FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.[4]

Conclusion

VL285 is a powerful and versatile E3 ligase ligand that has been instrumental in the advancement of targeted protein degradation.[6] Its high-affinity and specific binding to the VHL E3 ligase enables the rational design of potent PROTACs for a wide range of therapeutic targets. The mechanism, centered on the formation of a productive ternary complex, leads to efficient ubiquitination and proteasomal degradation of the target protein. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous evaluation of novel VL285-based PROTACs, facilitating the development of this transformative therapeutic modality. As research continues, the insights gained from studying VL285 and its derivatives will undoubtedly fuel the creation of next-generation protein degraders with enhanced efficacy and selectivity.

References

- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Design, Synthesis and in vitro Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Degradation of Protein Arginine Methyltransferase 1 [repository.cam.ac.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to VL285 Phenol: Structure and Synthesis for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VL285 Phenol, a critical ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, a plausible multi-step synthesis pathway, and experimental protocols for key reactions, designed to support researchers in the field of targeted protein degradation.

Introduction to this compound

This compound is a synthetic small molecule designed to bind with high affinity to the VHL E3 ubiquitin ligase. In the context of PROTACs, this compound serves as the E3 ligase-recruiting moiety. A PROTAC incorporating this compound can effectively hijack the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest, offering a powerful therapeutic strategy for a range of diseases. Its structure is optimized for potent VHL binding and provides a convenient attachment point for a linker, facilitating the modular construction of PROTACs.

Chemical Structure and Properties

This compound, systematically named (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide, is a complex molecule featuring a central hydroxyproline (B1673980) scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide |

| Molecular Formula | C₂₉H₃₂N₄O₅S |

| Molecular Weight | 548.65 g/mol [1] |

| CAS Number | 1448188-69-9[1] |

| Appearance | Solid[1] |

| Storage Temperature | 2-8°C[1] |

| SMILES String | O=C([C@@H]1C--INVALID-LINK--CN1C(--INVALID-LINK--N2CC(C=CC=C3)=C3C2=O)=O)NCC4=CC=C(C5=C(C)N=CS5)C=C4O[1] |

| InChI Key | KNZQRBRUYSXXRG-VTZPFEBOSA-N[1] |

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the preparation of three key intermediates, followed by their sequential coupling. The overall strategy is to build the molecule in a convergent manner, which often improves overall yield and simplifies purification.

Overview of the Synthetic Strategy

The synthesis can be conceptually divided into the preparation of three main building blocks:

-

Fragment A: (S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoic acid

-

Fragment B: (2S,4R)-4-Hydroxy-pyrrolidine-2-carboxylic acid derivative

-

Fragment C: (2-hydroxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

These fragments are then coupled, typically through amide bond formation, to yield the final this compound product.

Synthesis of Key Intermediates

3.2.1. Synthesis of Fragment A: (S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoic acid

A plausible route to this intermediate involves the reaction of L-valine with phthalic anhydride, followed by a reduction and hydrolysis sequence.

3.2.2. Synthesis of Fragment B: (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

This intermediate can be prepared from commercially available (2S,4R)-4-hydroxy-L-proline through standard protection chemistry.

3.2.3. Synthesis of Fragment C: (2-hydroxy-4-(4-methylthiazol-5-yl)phenyl)methanamine

The synthesis of this fragment is more complex and can be achieved through a multi-step sequence starting from 2,4-dihydroxybenzaldehyde.

Final Assembly of this compound

The final steps involve the coupling of the synthesized fragments.

Step 1: Coupling of Fragment A and Fragment B

(S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoic acid (Fragment A) is coupled with the deprotected amine of the (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid derivative (Fragment B) using standard peptide coupling reagents.

Step 2: Coupling with Fragment C

The resulting carboxylic acid is then activated and coupled with (2-hydroxy-4-(4-methylthiazol-5-yl)phenyl)methanamine (Fragment C) to form the final amide bond, yielding this compound.

Experimental Protocols

General Protocol for Amide Coupling (Final Step)

This protocol describes the coupling of the carboxylic acid intermediate with the amine intermediate to form the final product.

-

Reactant Preparation: Dissolve the carboxylic acid intermediate (1 equivalent) and the amine intermediate (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Visualization of Synthesis and Mechanism

Synthesis Workflow

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action in a PROTAC

Caption: Mechanism of action of a VL285-based PROTAC.

Conclusion

This compound is a cornerstone molecule in the development of VHL-based PROTACs. Its rational design allows for high-affinity binding to the VHL E3 ligase, and its synthetic accessibility makes it an invaluable tool for researchers. This guide provides a foundational understanding of its structure and a detailed pathway for its synthesis, empowering further innovation in the exciting field of targeted protein degradation.

References

The Discovery and Development of VL285: A Comprehensive Technical Guide for VHL-Ligand Based Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

VL285 is a potent and versatile small-molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a pivotal role in the advancement of targeted protein degradation (TPD).[1][2] This technical guide provides an in-depth overview of the discovery, development, and core functionalities of VL285. It serves as a comprehensive resource, presenting key quantitative data, detailed experimental methodologies for its application in Proteolysis-Targeting Chimeras (PROTACs), and visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Dawn of Targeted Protein Degradation and the Emergence of VL285

The field of targeted protein degradation has emerged as a transformative therapeutic modality, offering a novel approach to eliminate disease-causing proteins previously deemed "undruggable" by traditional inhibitor-based strategies.[3] This strategy utilizes the cell's endogenous protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eradicate proteins of interest.[3] Central to this approach are PROTACs, heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[3][4]

The discovery of potent, small-molecule ligands for E3 ligases was a critical breakthrough for the development of effective PROTACs.[5][6] The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design.[3] The journey to develop specific VHL ligands began with peptide-based molecules that mimicked the binding motif of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL.[1] Subsequent research focused on creating more "drug-like," small-molecule mimetics.[1] VL285 emerged from the optimization of these early VHL ligands, such as VH032, with strategic modifications to provide a suitable exit vector for the attachment of a linker, a crucial element in PROTAC design.[1] The primary rationale behind the design of VL285 was to create a high-affinity VHL ligand that could be readily functionalized for the synthesis of PROTAC libraries, enabling the systematic exploration of linker length and composition to identify optimal PROTAC candidates.[1]

Core Compound Data and Physicochemical Properties

VL285 is a synthetic small molecule meticulously designed to bind with high affinity to the substrate recognition pocket of the VHL E3 ligase.[7][8]

| Property | Value |

| Chemical Name | (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide |

| CAS Number | 1448188-69-9 |

| Molecular Formula | C₂₉H₃₂N₄O₅S |

| Molecular Weight | 548.65 g/mol |

| Appearance | Solid |

| Solubility | DMSO: 100 mg/mL (187.74 mM) |

| IC₅₀ (VHL Binding) | 0.34 µM |

| Storage Temperature | 2-8°C |

Mechanism of Action in PROTACs: Hijacking the Ubiquitin-Proteasome System

VL285 functions as the VHL-recruiting component of a PROTAC.[1] A PROTAC molecule consists of three key parts: a ligand that binds to the protein of interest (POI), a linker, and an E3 ligase ligand, in this case, VL285.[7] The mechanism unfolds in a catalytic cycle:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a key ternary complex (POI-PROTAC-VHL).[7]

-

Ubiquitination : This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[7]

-

Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[7]

-

Catalytic Cycle : The PROTAC molecule is not degraded in this process and is released to induce the degradation of subsequent target protein molecules.[7]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of VL285-based PROTACs. Below are representative methodologies for key experiments.

Synthesis of a VL285-based PROTAC

The synthesis of a VL285-based PROTAC is a multi-step process that involves the preparation of the VHL ligand, the POI ligand, and the linker, followed by their conjugation.[9]

Protocol: Synthesis of a VL285-based p38α PROTAC [9]

-

Preparation of the VHL Ligand (VL285 core) : The synthesis begins with a protected form of the VHL ligand, for example, (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.[9] The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine of the VL285 core, ready for conjugation.[9]

-

Preparation of the POI Ligand-Linker Moiety : A suitable ligand for the target protein (in this case, p38α) is functionalized with a linker containing a reactive group, typically a carboxylic acid.

-

Conjugation : The deprotected VL285 is coupled with the POI ligand-linker-COOH using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide).[9]

-

Purification : The final PROTAC is purified using reverse-phase high-performance liquid chromatography (HPLC).[9]

Target Protein Degradation Assay (Western Blotting)

This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.[5]

Protocol: Western Blotting for Protein Degradation [5]

-

Cell Culture and Treatment : Seed the desired cell line in appropriate culture plates. Treat the cells with a range of concentrations of the VL285-based PROTAC and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[5]

-

Cell Lysis : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[5]

-

SDS-PAGE and Western Blotting :

-

Load equal amounts of protein onto an SDS-PAGE gel for separation.[5]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

-

Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[5]

-

Incubate with an appropriate HRP-conjugated secondary antibody.[5]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]

-

-

Data Analysis : Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[5]

Ternary Complex Formation Assays

These assays are crucial for confirming that the PROTAC can effectively bridge the target protein and the E3 ligase.

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

-

Immobilization : Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.

-

Binary Binding : Measure the binding of the PROTAC alone to the immobilized VHL to determine the binary binding kinetics (KDbinary).

-

Ternary Binding : Measure the binding of the PROTAC pre-incubated with near-saturating concentrations of the target protein to the immobilized VHL to determine the ternary binding kinetics (KDternary).

-

Data Analysis : Analyze the sensorgrams to determine the association (kₐ) and dissociation (kₔ) rates, and calculate the equilibrium dissociation constant (KD). The cooperativity (α) of ternary complex formation can be calculated from the ratio of the binary and ternary binding affinities.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Protocol: In Vitro Ubiquitination [10][11][12][13]

-

Reaction Mixture : Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, the purified VHL E3 ligase complex, and the VL285-based PROTAC.

-

Incubation : Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

Detection : Stop the reaction and analyze the products by SDS-PAGE and Western blotting using an antibody against the target protein or an anti-ubiquitin antibody. An increase in high molecular weight bands corresponding to the ubiquitinated target protein in the presence of the PROTAC indicates successful ubiquitination.

Mandatory Visualizations

Signaling Pathway of VL285-based PROTACs

References

- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 13. scispace.com [scispace.com]

VL285 Phenol: A Viable Alternative to VH032 for VHL-Mediated Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. A crucial component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase to the target protein. The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized and highly validated E3 ligase in PROTAC design. For years, VH032 has been a stalwart VHL ligand, widely employed by researchers. This technical guide introduces and evaluates VL285 Phenol, a potent alternative to VH032, providing a comprehensive comparison of their biochemical properties, and detailed protocols for their characterization.

Executive Summary

This compound and VH032 are both high-affinity small molecule ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. They serve as essential building blocks in the synthesis of PROTACs, enabling the recruitment of the VHL complex to specific protein targets for subsequent ubiquitination and proteasomal degradation. While VH032 is a well-established reagent, this compound offers a comparable, and in some contexts, potentially advantageous alternative for researchers in TPD. This guide provides a detailed comparison of their binding affinities, experimental protocols for their evaluation, and a visual representation of the underlying biological and experimental workflows.

Comparative Analysis of VHL Ligands

A direct comparison of the binding affinities of this compound and VH032 to the VHL protein is critical for selecting the appropriate ligand for PROTAC development. The available data, while from different experimental sources, provides valuable insights into their respective potencies.

| Parameter | This compound | VH032 | Assay Method | Reference |

| Binding Affinity (Kd) | 34.0 nM | 185 nM | TR-FRET | [1][2] |

| IC50 | 0.34 µM (for HaloPROTAC3-mediated degradation) | Not directly reported in a comparable context | Cellular Degradation Assay | [3] |

| Molecular Formula | C29H32N4O5S | C24H32N4O4S | - | [2][4] |

| CAS Number | 1448188-69-9 | 1448188-62-2 | - | [2][4] |

Note: The binding affinity values presented are from different studies and experimental setups, which may contribute to variations. A head-to-head comparison under identical conditions would provide the most definitive data. The IC50 value for this compound reflects its ability to compete with a VHL-based PROTAC, indirectly indicating its engagement with VHL in a cellular context.

The VHL-Mediated Ubiquitin-Proteasome Pathway

PROTACs incorporating either this compound or VH032 function by hijacking the cellular ubiquitin-proteasome system. The process begins with the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Role of VL285 Phenol in the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, playing a pivotal role in maintaining protein homeostasis and regulating a vast array of cellular processes. The highly specific and efficient nature of the UPS has made it an attractive target for therapeutic intervention, particularly in the field of oncology. A groundbreaking strategy that leverages the UPS is the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to hijack the UPS by bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.

VL285 Phenol (B47542) is a key chemical entity in the realm of PROTAC technology. It functions as a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most well-characterized and widely utilized E3 ligases in PROTAC design. By incorporating VL285 Phenol into a PROTAC molecule, researchers can effectively recruit the VHL E3 ligase to a specific target protein, thereby inducing its degradation. This technical guide provides an in-depth overview of this compound's role in the ubiquitin-proteasome system, including its mechanism of action, quantitative data on its performance in PROTACs, detailed experimental protocols, and visualizations of the key pathways and workflows.

The Ubiquitin-Proteasome System and PROTACs

The UPS involves a three-step enzymatic cascade to tag substrate proteins with ubiquitin, a small regulatory protein.

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.

The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target protein, which serves as a recognition signal for the 26S proteasome. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.

PROTACs are engineered molecules that consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (such as this compound for VHL), and a chemical linker that connects the two ligands. By simultaneously binding to both the target protein and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the target protein and its subsequent degradation.

This compound: A VHL E3 Ligase Ligand

(S,R,S)-VL285 Phenol is a derivative of the VHL ligand VL285.[1] It is specifically designed to be incorporated into PROTACs, providing a crucial handle for recruiting the VHL E3 ligase.[1] The phenol group offers a convenient point of attachment for the chemical linker that connects to the target protein ligand.

Mechanism of Action of VL285-based PROTACs

A PROTAC containing this compound orchestrates a series of molecular events to induce the degradation of a target protein.[2]

-

Ternary Complex Formation: The this compound moiety of the PROTAC binds to the VHL E3 ligase, while the other ligand on the PROTAC binds to the target protein of interest. This simultaneous binding results in the formation of a stable ternary complex, bringing the target protein into close proximity with the E3 ligase.[3]

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which subsequently degrades the protein into smaller peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Mechanism of action of a this compound-based PROTAC.

Quantitative Data on VL285-based PROTACs

The efficacy of a PROTAC is determined by several factors, including its ability to induce the degradation of the target protein. Key quantitative metrics used to evaluate PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

| PROTAC Name | Target Protein | VHL Ligand | DC50 (nM) | Dmax (%) | VHL Binding Affinity (IC50, nM) | Cell Line |

| HaloPROTAC3 | GFP-HaloTag7 | VL285 | 19 | >90 | 540 | HEK293 |

| Generic | User-defined | This compound | Sub-µM (Typical) | >80 (Typical) | 340 (for VL285) | Variable |

Note: The data for the generic PROTAC represents typical values and should be experimentally determined for each specific PROTAC and target.[2][3]

Experimental Protocols

Synthesis of a this compound-based PROTAC

Objective: To couple a this compound-linker moiety with a target protein ligand.

Materials:

-

This compound functionalized with a linker containing a reactive group (e.g., amine or carboxylic acid)

-

Target protein ligand functionalized with a complementary reactive group

-

Coupling reagents (e.g., HATU, HOBt)

-

Amine base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Dissolve the this compound-linker and the target protein ligand in anhydrous DMF.

-

Add the coupling reagents (e.g., HATU, HOBt) and the amine base (DIPEA) to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight, monitoring the progress by LC-MS.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by reverse-phase HPLC.

-

Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.

General workflow for the synthesis of a this compound-based PROTAC.

Target Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein induced by a this compound-based PROTAC.

Materials:

-

Cell line expressing the target protein

-

This compound-based PROTAC

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentration of all samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

Experimental workflow for a Western Blot-based protein degradation assay.

Conclusion

This compound is a vital tool in the development of PROTACs, enabling the targeted degradation of a wide range of proteins by effectively recruiting the VHL E3 ubiquitin ligase. Its chemical properties make it a versatile building block for the synthesis of potent and selective protein degraders. The ability to quantify the degradation of target proteins through established assays allows for the rigorous evaluation and optimization of this compound-based PROTACs. As the field of targeted protein degradation continues to expand, the understanding and application of key molecules like this compound will be paramount in the design of novel therapeutics for various diseases. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their endeavors to harness the power of the ubiquitin-proteasome system.

References

An In-Depth Technical Guide on VL285 Phenol for Inducing Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. VL285 is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, serving as a critical component in the design of VHL-recruiting PROTACs. This technical guide provides a comprehensive overview of VL285, its mechanism of action in inducing protein ubiquitination, detailed experimental protocols for its characterization, and quantitative data to support its application in targeted protein degradation research and drug development.

Introduction to VL285 and Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin (B1169507) chain to a substrate protein, marking it for degradation by the proteasome. PROTACs are heterobifunctional molecules that hijack this system by simultaneously binding to a protein of interest (POI) and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the POI.

VL285 is a high-affinity small molecule ligand for the VHL E3 ligase.[1][2] It serves as a crucial building block for the synthesis of VHL-recruiting PROTACs. By incorporating VL285, a PROTAC can effectively bring a target protein into proximity with the VHL E3 ligase complex, leading to its ubiquitination and degradation.

Mechanism of Action: VL285-Mediated Protein Ubiquitination

The core function of a VL285-based PROTAC is to induce the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the VHL E3 ligase.

The key steps are as follows:

-

Ternary Complex Formation: The VL285 moiety of the PROTAC binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein. This results in the formation of a stable ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase recruits an E2 ubiquitin-conjugating enzyme loaded with ubiquitin. The E3 ligase then facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another target protein molecule.

Below is a diagram illustrating the signaling pathway of VL285-mediated targeted protein degradation.

Caption: VHL-mediated targeted protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax represents the percentage of protein degraded at saturating PROTAC concentrations.

| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 | Dmax (%) | Cell Line | Reference |

| MZP-55 | BRD4 | VH032 (VL285 analog) | ~7.9 nM (pDC50=8.1) | 95 | HeLa | [3] |

| MZP-55 | BRD3 | VH032 (VL285 analog) | ~20 nM (pDC50=7.7) | 92 | HeLa | [3] |

| PROTAC 23 | BRD7 | VL285-based | 4.5 nM | >90 | EOL-1 | [4] |

| PROTAC 23 | BRD9 | VL285-based | 1.8 nM | >90 | EOL-1 | [4] |

| KRAS Degrader | KRAS G12C | VHL-based | 0.1 µM | >80 | NCI-H358 | [5] |

Experimental Protocols

Robust and reproducible experimental protocols are essential for the characterization of VL285-based PROTACs. The following sections provide detailed methodologies for key experiments.

Western Blotting for Protein Degradation Quantification

This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.

Materials:

-

Cell culture reagents

-

VL285-based PROTAC

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the VL285-based PROTAC and a vehicle control (DMSO). Incubate for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Caption: Experimental workflow for Western Blotting.

In Vitro VHL-Mediated Ubiquitination Assay

This assay directly assesses the ability of a VL285-based PROTAC to induce the ubiquitination of a target protein in a cell-free system.

Materials:

-

Recombinant human E1 enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant VHL-ElonginB-ElonginC (VBC) complex

-

Recombinant purified target protein

-

VL285-based PROTAC

-

Ubiquitin

-

ATP

-

10x Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)

-

SDS-PAGE sample buffer

-

Anti-target protein antibody

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, assemble the following components on ice:

-

10x Ubiquitination reaction buffer

-

ATP

-

Ubiquitin

-

E1 enzyme

-

E2 enzyme

-

VBC complex

-

Purified target protein

-

VL285-based PROTAC (or DMSO as a negative control)

-

Nuclease-free water to the final volume.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

Western Blot Analysis:

-

Resolve the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with an anti-target protein antibody to visualize a ladder of higher molecular weight species, indicating poly-ubiquitination.

-

Alternatively, probe with an anti-ubiquitin antibody.

-

References

- 1. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]

- 2. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MZP-55 – Ciulli Laboratory [sites.dundee.ac.uk]

- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesensors.com [lifesensors.com]

An In-depth Technical Guide to the Physicochemical Properties of (S,R,S)-VL285 Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of (S,R,S)-VL285 Phenol (B47542), a critical ligand in the field of targeted protein degradation. This document is intended to serve as a valuable resource for researchers utilizing this molecule in the development of Proteolysis-Targeting Chimeras (PROTACs) and related drug discovery efforts.

Core Compound Information

(S,R,S)-VL285 Phenol is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its primary application is as a building block in the synthesis of PROTACs, where it serves to recruit the VHL E3 ligase to a specific protein of interest, thereby inducing its ubiquitination and subsequent degradation by the proteasome.[1][2]

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide | [1] |

| CAS Number | 1448188-69-9 | [1] |

| Molecular Formula | C₂₉H₃₂N₄O₅S | [1] |

| Molecular Weight | 548.65 g/mol | [1] |

| Physical Form | Solid | [1] |

| Solubility | DMSO: 100 mg/mL (182.27 mM) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Storage Temperature | 2-8°C | [1] |

Mechanism of Action in Targeted Protein Degradation

(S,R,S)-VL285 Phenol functions as the VHL-recruiting moiety within a PROTAC molecule. The PROTAC, a heterobifunctional molecule, consists of VL285 Phenol, a linker, and a ligand that binds to a specific target protein (Protein of Interest - POI). The mechanism of action, which is central to its utility, can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the VHL E3 ligase (via the this compound moiety) and the POI. This brings the E3 ligase into close proximity with the target protein, forming a ternary complex.

-

Ubiquitination: The VHL E3 ligase, now positioned near the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the surface of the POI. This results in the polyubiquitination of the target protein.

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then binds to the ubiquitinated POI and degrades it into smaller peptides. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of additional POI molecules.

This catalytic mechanism allows for the efficient and selective removal of target proteins from the cellular environment.

Experimental Protocols

While specific experimental data for some physicochemical properties of (S,R,S)-VL285 Phenol are not available, the following are detailed, generalized protocols that can be employed by researchers to determine these properties in a laboratory setting.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid (S,R,S)-VL285 Phenol transitions into a liquid.

Materials:

-

(S,R,S)-VL285 Phenol sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

Procedure:

-

Sample Preparation: Ensure the (S,R,S)-VL285 Phenol sample is completely dry. Place a small amount of the powdered solid onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. For an unknown compound, a rapid initial heating can be used to approximate the melting point. For a more accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted. The melting point is reported as this temperature range.

Determination of Solubility

Objective: To determine the solubility of (S,R,S)-VL285 Phenol in various solvents.

Materials:

-

(S,R,S)-VL285 Phenol sample

-

A selection of solvents (e.g., water, ethanol (B145695), DMSO, acetone)

-

Vials or test tubes with caps

-

Analytical balance

-

Vortex mixer or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of (S,R,S)-VL285 Phenol to a known volume of the desired solvent in a vial.

-

Equilibration: Tightly cap the vial and agitate it at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of (S,R,S)-VL285 Phenol.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Determination of pKa (Spectrophotometric Method)

Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group in (S,R,S)-VL285 Phenol.

Materials:

-

(S,R,S)-VL285 Phenol sample

-

UV-Vis Spectrophotometer

-

pH meter

-

A series of buffer solutions with a range of known pH values

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of (S,R,S)-VL285 Phenol in a suitable solvent (e.g., ethanol or methanol).

-

Sample Preparation: For each buffer solution, add a small, constant volume of the stock solution to a known volume of the buffer. This will create a series of solutions with the same total concentration of the compound but at different pH values.

-

Spectrophotometric Measurement: Measure the UV-Vis absorbance spectrum for each solution. The wavelength of maximum absorbance (λmax) for either the protonated or deprotonated form of the phenol should be identified.

-

Data Collection: Record the absorbance at the chosen λmax for each solution at its corresponding pH.

-

Data Analysis: Plot the absorbance versus pH. The resulting titration curve will be sigmoidal. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Visualizations

The following diagrams illustrate the key processes involving (S,R,S)-VL285 Phenol.

Caption: Mechanism of action for a PROTAC utilizing this compound to induce targeted protein degradation.

References

VL285 Phenol solubility and storage conditions

An In-depth Technical Guide on VL285 Phenol: Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, specifically (S,R,S)-VL285 Phenol, is a potent and widely utilized E3 ubiquitin ligase ligand. It serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. PROTACs function by recruiting an E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. VL285 acts as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, making it an essential tool for researchers in the field of targeted protein degradation. This technical guide provides a comprehensive overview of the solubility and storage conditions of this compound, along with detailed experimental protocols and visualizations to aid in its effective use in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of (S,R,S)-VL285 Phenol is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide | [1] |

| CAS Number | 144888-69-9 | [1] |

| Molecular Formula | C₂₉H₃₂N₄O₅S | [1] |

| Molecular Weight | 548.65 g/mol | [1] |

| Appearance | Solid | [1] |

Solubility

The solubility of this compound is a critical parameter for its use in various experimental settings. The following table summarizes the available solubility data.

| Solvent | Solubility | Remarks |

| DMSO | 100 mg/mL (182.27 mM) | It is recommended to use fresh DMSO as moisture can reduce solubility. |

| Ethanol | Soluble | Propolis, which contains phenolic compounds, is soluble in ethanol. Specific quantitative data for this compound is not readily available. |

| Water | Low Solubility | Phenolic compounds generally exhibit low solubility in water. Propolis is least soluble in water. |

Storage and Stability

Proper storage and handling are essential to maintain the integrity and activity of this compound.

| Condition | Recommendation | Details |

| Long-term Storage | -20°C or 2-8°C | Store in a tightly sealed container, protected from light. |

| Handling | Use in a well-ventilated area or fume hood. Avoid inhalation of dust. | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |

| Stability | Stable under recommended storage conditions. | A stability-indicating assay method should be used to monitor for degradation over time. |

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Materials:

-

(S,R,S)-VL285 Phenol

-

Solvent of interest (e.g., DMSO, Ethanol, PBS)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column and detector

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh a small amount of this compound (e.g., 5 mg) and add it to a vial.

-

Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Continue adding small increments of the solvent and vortexing until a saturated solution with excess solid is formed.

-

Equilibrate the saturated solution at a controlled temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the solvent by taking into account the dilution factor.

-

Protocol for a Stability-Indicating Assay using HPLC

This protocol describes a method to assess the stability of this compound under various stress conditions.[2][3][4][5]

Materials:

-

(S,R,S)-VL285 Phenol

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Temperature and humidity controlled chambers

-

Photostability chamber

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified time.

-

Photodegradation: Expose a solution of this compound to light in a photostability chamber.

-

Neutralize the acidic and basic samples before analysis.

-

-

HPLC Method Development:

-

Develop an HPLC method that can separate the intact this compound from its potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength.

-

A gradient elution is often necessary to resolve all components.

-

-

Analysis of Stressed Samples:

-

Inject the stressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).

-

The peak purity of the this compound peak should be assessed using a PDA detector to ensure it is not co-eluting with any degradants.

-

-

Long-Term Stability Study:

-

Store samples of this compound under the recommended storage conditions (-20°C or 2-8°C, protected from light).

-

At specified time points (e.g., 0, 3, 6, 12 months), analyze the samples using the validated stability-indicating HPLC method.

-

Monitor for any changes in purity, potency, and the appearance of degradation products.

-

Visualizations

Signaling Pathway of VL285-based PROTACs

The following diagram illustrates the mechanism of action of a PROTAC that utilizes this compound to recruit the VHL E3 ligase, leading to the targeted degradation of a Protein of Interest (POI).

Caption: Mechanism of action of a VL285-based PROTAC.

Experimental Workflow for this compound Characterization

This diagram outlines a typical experimental workflow for the characterization of this compound, from initial physicochemical analysis to biological validation.

Caption: Experimental workflow for this compound characterization.

References

The Cornerstone of Targeted Protein Degradation: A Technical Guide to VL285-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of Proteolysis Targeting Chimeras (PROTACs) that employ VL285 as a recruiting ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VL285 is a potent and high-affinity ligand that has become a cornerstone in the development of these heterobifunctional molecules, which are engineered to hijack the cell's natural protein disposal machinery for therapeutic benefit. This guide will delve into the mechanism of action, design principles, and the critical experimental protocols necessary for the successful development and characterization of VL285-based PROTACs.

The VL285 Advantage in PROTAC Design

PROTACs are revolutionary molecules composed of three key elements: a "warhead" that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] VL285 serves as a high-affinity ligand for the VHL E3 ligase, one of the most predominantly utilized E3 ligases in PROTAC design.[2] The selection of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and selectivity.[2]

VL285-based PROTACs have demonstrated broad activity across various cell lines, which can be an advantage over PROTACs that recruit other E3 ligases like Cereblon (CRBN), whose efficacy can be more dependent on cell-type-specific expression levels.[2] The development of VL285 was a strategic advancement from early peptide-based VHL ligands, which mimicked the natural VHL substrate, Hypoxia-Inducible Factor 1α (HIF-1α).[3] VL285 was optimized from these early ligands to be a more drug-like small molecule with a suitable exit vector for the attachment of a linker, a crucial feature for PROTAC synthesis.[3]

Mechanism of Action: Orchestrated Protein Degradation

The primary function of a VL285-based PROTAC is to induce the selective degradation of a target protein. This is achieved through a catalytic process that co-opts the cell's ubiquitin-proteasome system.[4]

The mechanism unfolds in a series of well-defined steps:

-

Ternary Complex Formation : The PROTAC molecule, with its two distinct binding moieties, facilitates the formation of a ternary complex, bringing the target protein and the VHL E3 ligase into close proximity.[1] The stability and conformation of this complex are paramount for the efficiency of the subsequent steps.[1]

-

Ubiquitination : Once the ternary complex is formed, the VHL E3 ligase, in concert with E1 activating and E2 conjugating enzymes, catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein, forming a polyubiquitin (B1169507) chain.[1]

-

Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1] The PROTAC molecule is not degraded in this process and is released to induce the degradation of another target protein molecule, acting catalytically.[1][4]

Quantitative Assessment of VL285-Based PROTACs

The efficacy of a VL285-based PROTAC is determined through rigorous quantitative analysis. The following tables summarize key parameters and representative data for the characterization of these molecules.

Table 1: Key Performance Metrics for PROTACs

| Parameter | Description |

| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein.[1] |

| Dₘₐₓ | The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations.[1] |

| IC₅₀ (VHL Binding) | The half-maximal inhibitory concentration of VL285 for binding to the VHL E3 ligase, indicating its potency as a VHL ligand.[5][6] |

Table 2: Quantitative Data for VL285 and Representative PROTACs

| Compound/PROTAC | Parameter | Value | Cell Line | Target Protein |

| VL285 | IC₅₀ (VHL Binding) | 340 nM | N/A | VHL |

| HaloPROTAC3 | Competitive Inhibition by VL285 | Reduced degradation to ~50% | HEK293T | HaloTag7 |

| Representative p38α PROTAC | % p38α Degradation | ~40% | MCF7 | p38α |

| ~85% | MCF7 | p38α | ||

| ~35% | T47D | p38α | ||

| ~80% | T47D | p38α |

Note: The data for the p38α PROTAC is representative and synthesized from typical results found in the literature for similar PROTACs.[7]

Essential Experimental Protocols

The development and validation of a novel VL285-based PROTAC involves a multi-step workflow, from design and synthesis to comprehensive cellular characterization.[8]

Western Blot Analysis for Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.[3][8]

Protocol:

-

Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the VL285-based PROTAC for a specified time course (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[8]

-

Lysate Preparation : Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[8]

-

SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[3][8]

-

Immunoblotting : Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[3][8]

-

Visualization and Data Analysis : Visualize the bands using a chemiluminescence substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[8]

Ternary Complex Formation Assays

Several biophysical techniques can be employed to measure the formation of the ternary complex.

-

Surface Plasmon Resonance (SPR) : This technique measures binding kinetics and affinity in real-time.[2] A common setup involves immobilizing the purified VHL E3 ligase complex on an SPR sensor chip and then injecting a solution containing the target protein and varying concentrations of the PROTAC.[8]

-

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.[2]

-

Fluorescence Resonance Energy Transfer (FRET) : FRET-based assays can be used to monitor the formation of the ternary complex in living cells.[2]

Mechanism of Action Validation: VL285 Competition Assay

To confirm that the observed degradation is indeed mediated by VHL, a competition experiment using free VL285 is performed.[5]

Protocol:

-

Co-treatment : Treat cells with the VL285-based PROTAC in the presence and absence of an excess of free VL285.[5][9]

-

Western Blot Analysis : Perform a Western blot as described above to assess the levels of the target protein.

-

Data Analysis : If the PROTAC-induced degradation is attenuated or rescued in the presence of excess VL285, it confirms that the PROTAC's mechanism of action is VHL-dependent.[5]

Conclusion

VL285 has proven to be a versatile and potent E3 ligase ligand for the development of VHL-recruiting PROTACs.[3] A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental characterization, is essential for the successful design and development of novel VL285-based PROTACs for both therapeutic and research applications.[1] The ability to rationally design molecules that can selectively eliminate disease-causing proteins holds immense promise for the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for VL285 Phenol PROTAC Design and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction